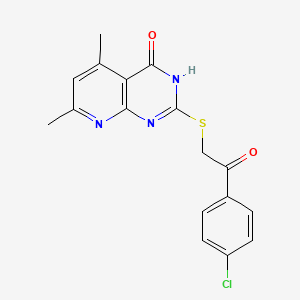![molecular formula C20H18BrClN2O4 B6038122 (4Z)-1-(3-Bromophenyl)-4-{[3-chloro-5-methoxy-4-(propan-2-yloxy)phenyl]methylidene}pyrazolidine-3,5-dione](/img/structure/B6038122.png)
(4Z)-1-(3-Bromophenyl)-4-{[3-chloro-5-methoxy-4-(propan-2-yloxy)phenyl]methylidene}pyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-1-(3-Bromophenyl)-4-{[3-chloro-5-methoxy-4-(propan-2-yloxy)phenyl]methylidene}pyrazolidine-3,5-dione is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a pyrazolidine-3,5-dione core with distinct substituents, including a bromophenyl group and a chloromethoxyphenyl group, which contribute to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(3-Bromophenyl)-4-{[3-chloro-5-methoxy-4-(propan-2-yloxy)phenyl]methylidene}pyrazolidine-3,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolidine-3,5-dione core, followed by the introduction of the bromophenyl and chloromethoxyphenyl substituents. Common reagents used in these reactions include bromine, chloromethoxybenzene, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, reduce costs, and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(4Z)-1-(3-Bromophenyl)-4-{[3-chloro-5-methoxy-4-(propan-2-yloxy)phenyl]methylidene}pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to remove specific substituents or alter the oxidation state of the compound.
Substitution: The bromophenyl and chloromethoxyphenyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds with different properties.
Scientific Research Applications
(4Z)-1-(3-Bromophenyl)-4-{[3-chloro-5-methoxy-4-(propan-2-yloxy)phenyl]methylidene}pyrazolidine-3,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs with specific therapeutic targets.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4Z)-1-(3-Bromophenyl)-4-{[3-chloro-5-methoxy-4-(propan-2-yloxy)phenyl]methylidene}pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with similar structural features.
Open-framework zinc phosphates: Compounds with similar crystal structures and hydrogen bond networks.
Uniqueness
(4Z)-1-(3-Bromophenyl)-4-{[3-chloro-5-methoxy-4-(propan-2-yloxy)phenyl]methylidene}pyrazolidine-3,5-dione is unique due to its specific substituents and the resulting chemical properties
Properties
IUPAC Name |
(4Z)-1-(3-bromophenyl)-4-[(3-chloro-5-methoxy-4-propan-2-yloxyphenyl)methylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrClN2O4/c1-11(2)28-18-16(22)8-12(9-17(18)27-3)7-15-19(25)23-24(20(15)26)14-6-4-5-13(21)10-14/h4-11H,1-3H3,(H,23,25)/b15-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIMCYRXKJLGQQ-CHHVJCJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Cl)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1Cl)/C=C\2/C(=O)NN(C2=O)C3=CC(=CC=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B6038041.png)
![4-{5-[(methylthio)methyl]-2-furoyl}-2-(2-phenylethyl)morpholine](/img/structure/B6038042.png)
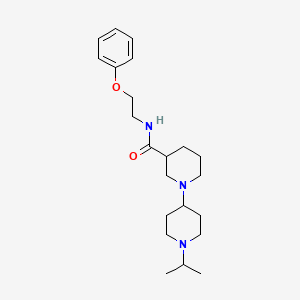
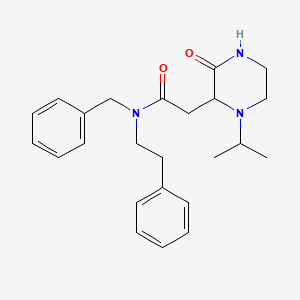
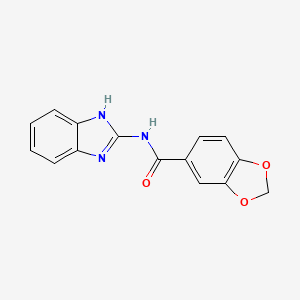
![2-hydroxybenzaldehyde [5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6038069.png)
![2-(2-chlorophenyl)-8-[2-(morpholin-4-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B6038079.png)
![2-[(4-fluorophenyl)amino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6038088.png)
![4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenol](/img/structure/B6038093.png)
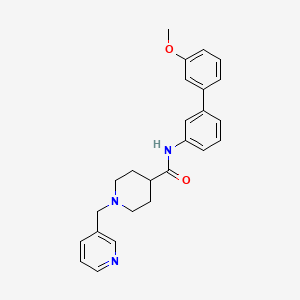
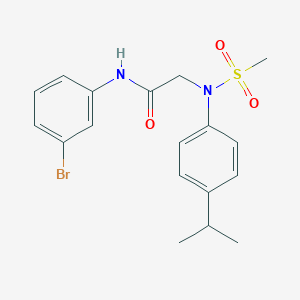
![3-benzoyl-2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-5-propyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B6038103.png)
![2-[4-(4-chloro-3-fluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6038106.png)
